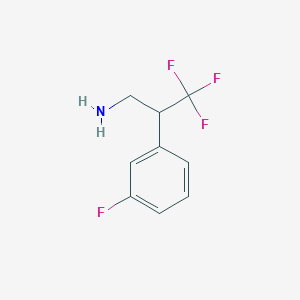

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine

Description

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine is a fluorinated amine derivative characterized by a trifluoromethyl group at the propan-1-amine chain and a 3-fluorophenyl substituent at the second carbon. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications . The 3-fluorophenyl moiety contributes to π-π stacking interactions and modulates electronic properties, making the compound a candidate for bioactive molecule design.

Properties

Molecular Formula |

C9H9F4N |

|---|---|

Molecular Weight |

207.17 g/mol |

IUPAC Name |

3,3,3-trifluoro-2-(3-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H9F4N/c10-7-3-1-2-6(4-7)8(5-14)9(11,12)13/h1-4,8H,5,14H2 |

InChI Key |

CSWXYMAYECWDCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and amination, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Substituent Effects on Electronic and Physical Properties

Electron-Withdrawing Groups :

- Lipophilicity: The trifluoromethyl group in the target compound increases logP (predicted ~2.1) compared to non-fluorinated analogs. Compounds with 3-CF₃-phenyl () exhibit even higher logP (~3.5), favoring blood-brain barrier penetration .

Biological Activity

3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl and fluorophenyl groups in its structure enhance its pharmacological properties, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C10H10F4N

- Molecular Weight : 207.18 g/mol

- CAS Number : 1259769-66-8

The presence of fluorine atoms in the compound increases lipophilicity and alters the electronic properties, which can influence biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin and norepinephrine.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

In Vitro Studies

- Cell Line Testing : Research involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

In Vivo Studies

Animal models have been used to assess the efficacy of the compound in treating conditions such as depression and anxiety. Preliminary results suggest significant behavioral improvements in treated groups compared to controls.

Case Studies

- Case Study on Depression Treatment : A study involving mice showed that administration of this compound resulted in decreased immobility in the forced swim test, indicating potential antidepressant effects.

- Neuroprotective Effects : Another study indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The compound exhibits a half-life of approximately 4 hours in plasma after oral administration, with a peak plasma concentration reached within 1 hour.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.